molecular formula C15H12F3NO B156268 3'-Trifluoromethyl-o-toluanilide CAS No. 1939-22-6

3'-Trifluoromethyl-o-toluanilide

Cat. No. B156268
CAS RN: 1939-22-6
M. Wt: 279.26 g/mol
InChI Key: VNBKPVJBSIXIJX-UHFFFAOYSA-N
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Description

3'-Trifluoromethyl-o-toluanilide is a compound that is likely to contain a trifluoromethyl group attached to an o-toluanilide framework. While the specific papers provided do not directly discuss 3'-Trifluoromethyl-o-toluanilide, they do provide insights into the chemistry of related trifluoromethyl compounds and anilines, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of compounds related to 3'-Trifluoromethyl-o-toluanilide can involve regioselective preparation techniques as described in the paper on the preparation of 3-alkoxy-4,5-difluoroanilines. This process uses sodium hydroxide and a crown ether in refluxing toluene, which could potentially be adapted for the synthesis of 3'-Trifluoromethyl-o-toluanilide by introducing a trifluoromethyl group in a similar regioselective fashion .

Molecular Structure Analysis

The molecular structure of 3'-Trifluoromethyl-o-toluanilide would be influenced by the presence of the trifluoromethyl group, which is known to be electron-withdrawing. This can affect the electronic structure and reactivity of the molecule. For instance, the study on the 3-(trifluoromethyl)indenyl cation shows how the trifluoromethyl group can influence the stability and reactivity of a molecule, suggesting that similar effects might be observed in 3'-Trifluoromethyl-o-toluanilide .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds can be quite distinct due to the electron-withdrawing nature of the trifluoromethyl group. For example, the solvolysis of a trifluoromethyl-indenyl tosylate demonstrates complex reaction kinetics and isomerization behavior, which could be relevant when considering the chemical reactions of 3'-Trifluoromethyl-o-toluanilide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Trifluoromethyl-o-toluanilide can be speculated based on related compounds. For example, the study on 3,5-Difluoroaniline provides detailed insights into the spectroscopic analysis and molecular properties such as dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the behavior of fluorinated anilines and could be extrapolated to 3'-Trifluoromethyl-o-toluanilide .

Scientific Research Applications

Aromatic Trifluoromethylation in Chemistry

Aromatic trifluoromethylation is a significant process in organic chemistry, with applications in developing pharmaceuticals and agrochemicals. Molecules bearing a trifluoromethyl group are crucial in selectively fluorinated compounds. This group is often seen in active ingredients of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts essential properties such as chemical and metabolic stability, improved lipophilicity, and increased protein binding affinity. Techniques for introducing the trifluoromethyl group into organic molecules are a key area of research, enhancing the utility and efficacy of various compounds in chemistry and medicine (Tomashenko & Grushin, 2011).

Catalytic Applications

The use of gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions is a notable application. This catalyst demonstrates excellent activity and is environmentally friendly due to its water-tolerant and reusable nature (Prakash et al., 2003).

Vapor Phase Reactions for Material Synthesis

High-temperature vapor phase reactions of nitrogen trifluoride with benzylic substrates produce a range of products due to difluoroamination at the benzylic position. This method is significant in the synthesis of compounds like benzonitrile, α-methylstyrene, and benzanilide, highlighting its utility in creating complex organic derivatives (Belter, 2011).

Photoredox Catalysis in Drug Development

Photoredox catalysis for the trifluoromethylation of arenes and heteroarenes is critical in modern drug discovery. It addresses challenges associated with the in vivo metabolism of drugs, as the trifluoromethyl group enhances the efficacy and stability of pharmaceutical agents (Nagib & MacMillan, 2011).

Sustainable Chemical Processes

The sustainable use of trifluoromethane, a byproduct from polytetrafluoroethylene manufacture, is a crucial area of research. This involves converting this greenhouse gas into valuable fluorinated compounds, emphasizing the importance of environmental considerations in chemical processes (Musio, Gala & Ley, 2018).

Safety And Hazards

3’-Trifluoromethyl-o-toluanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c1-10-5-2-3-8-13(10)14(20)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBKPVJBSIXIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173003
Record name O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethyl-o-toluanilide

CAS RN

1939-22-6
Record name 2-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1939-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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